molecular formula C26H22N2O4 B3035517 3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 324009-16-7

3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B3035517
CAS RN: 324009-16-7
M. Wt: 426.5 g/mol
InChI Key: LTWXYDRMEPGMLU-OEMFJLHTSA-N
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Description

The compound “3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

Future Directions

The future directions in the field of isoxazole research involve the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . It is also important to develop alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

(3S,3aS,6aR)-2-methyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-27-21(16-22(29)19-14-12-18(13-15-19)17-8-4-2-5-9-17)23-24(32-27)26(31)28(25(23)30)20-10-6-3-7-11-20/h2-15,21,23-24H,16H2,1H3/t21-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWXYDRMEPGMLU-OEMFJLHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@H]2[C@@H](O1)C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103302
Record name 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

CAS RN

324009-16-7
Record name 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324009-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Reactant of Route 3
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Reactant of Route 4
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Reactant of Route 5
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Reactant of Route 6
Reactant of Route 6
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

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